molecular formula C9H16O2 B14346689 (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol CAS No. 90694-61-4

(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol

Cat. No.: B14346689
CAS No.: 90694-61-4
M. Wt: 156.22 g/mol
InChI Key: WJVZNNFDEBPQEN-UHFFFAOYSA-N
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Description

(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexene, featuring a methyl group and two hydroxymethyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3-methylcyclohexene with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.

    Reduction: Formation of 3-methylcyclohexane-1,2-diyl)dimethanol.

    Substitution: Formation of 3-methylcyclohex-4-ene-1,2-diyl)dibromide.

Scientific Research Applications

(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-cyclohexene-1,1-dimethanol
  • 3-Methylcyclohex-2-enone
  • 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Uniqueness

(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is unique due to the presence of both a methyl group and two hydroxymethyl groups on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

90694-61-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[6-(hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-3,7-11H,4-6H2,1H3

InChI Key

WJVZNNFDEBPQEN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1CO)CO

Origin of Product

United States

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